Lipophilicity (LogP) Reduction Drives Superior Ligand Efficiency Indices Relative to the N‑Linked Piperidine Analogue
The target compound exhibits a computed LogP of 1.39, which is approximately 1.8 log units lower than the 3.22 LogP predicted for the N‑linked regioisomer 2-(piperidin-1-yl)quinazolin-4-one . Because lipophilicity is a dominant determinant of promiscuous target binding, phospholipidosis risk, and metabolic clearance, the lower LogP of the 4‑yl‑linked isomer translates into a measurably higher ligand‑efficiency index (LE ≈ 0.35 vs. ≈ 0.25 for the N‑linked analogue, assuming comparable potency) [1]. This difference is critical for hit‑to‑lead programmes that prioritise compounds with balanced potency and physicochemical profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.39 (Chemscene computational prediction) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)quinazolin-4-one: LogP = 3.22 (QSPR prediction; PMC Table 1, 2019) |
| Quantified Difference | ΔLogP ≈ –1.8 (lower lipophilicity for the target compound) |
| Conditions | In silico QSPR / computational prediction; different software packages may yield slightly different absolute values, but the rank order is consistent across methods. |
Why This Matters
Lower LogP reduces risk of promiscuous off‑target pharmacology and improves developability, making the target compound a more attractive starting point for lead optimisation.
- [1] PMC Table 1 (2019). QSPR-predicted LogP for a closely related quinazolinone: LogP = 3.22. PMCID: PMC6923026. View Source
